Methyl 4-amino-6-methylheptanoate
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Overview
Description
Methyl 4-amino-6-methylheptanoate is an organic compound with the molecular formula C9H19NO2. It is a methyl ester derivative of 4-amino-6-methylheptanoic acid. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-6-methylheptanoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-6-methylheptanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-6-methylheptanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Methyl 4-amino-6-methylheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-amino-6-methylheptanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active 4-amino-6-methylheptanoic acid, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-6-methylhexanoate
- Methyl 4-amino-6-methylpentanoate
- Methyl 4-amino-6-methylbutanoate
Uniqueness
Methyl 4-amino-6-methylheptanoate is unique due to its specific chain length and the position of the amino and ester groups. This unique structure imparts distinct reactivity and biological activity compared to its shorter-chain analogs.
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 4-amino-6-methylheptanoate |
InChI |
InChI=1S/C9H19NO2/c1-7(2)6-8(10)4-5-9(11)12-3/h7-8H,4-6,10H2,1-3H3 |
InChI Key |
AMGQGJGJUOYNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCC(=O)OC)N |
Origin of Product |
United States |
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